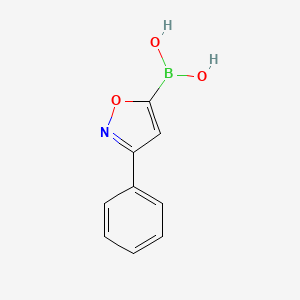

3-Phenylisoxazole-5-boronic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(3-phenyl-1,2-oxazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJIQHRMIYFYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NO1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400708 | |

| Record name | (3-Phenyl-1,2-oxazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5868-54-2 | |

| Record name | (3-Phenyl-1,2-oxazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Ascent of Boronic Acids in Modern Synthesis and Medicine

Boronic acids, organic compounds characterized by a carbon-boron bond and two hydroxyl groups, have transitioned from chemical curiosities to indispensable tools in contemporary organic synthesis and medicinal chemistry. Their stability, low toxicity, and ease of handling make them highly attractive for a range of chemical transformations. nih.govresearchgate.net The discovery and development of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning achievement, prominently features boronic acids as key coupling partners for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern synthetic chemistry, utilized extensively in the pharmaceutical and materials science sectors. researchgate.net

Initially, boron-containing compounds were often sidestepped in medicinal chemistry due to concerns about potential toxicity. nih.gov However, this perception has been largely revised, particularly following the FDA approval of bortezomib (B1684674) in 2003, a boronic acid-containing drug for treating multiple myeloma. nih.gov This milestone spurred a surge of interest in boronic acids, leading to the development of other approved drugs like ixazomib (B1672701) and vaborbactam. nih.gov The ability of the boronic acid group to act as a bioisostere for carboxylic acids and to form reversible covalent bonds with biological targets has opened new avenues in drug design. nih.gov

The Isoxazole Moiety: a Privileged Scaffold in Chemical Biology

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its frequent appearance in biologically active compounds and its ability to serve as a versatile pharmacophore. Isoxazole derivatives exhibit a wide spectrum of biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, analgesic, antidepressant, and anticonvulsant properties. nih.gov

The isoxazole core is a valuable building block in drug discovery due to its metabolic stability and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological macromolecules. nih.gov Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and identified as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. nih.gov The versatility of the isoxazole ring allows for the strategic placement of various substituents, enabling the fine-tuning of a compound's biological activity and physical properties.

3 Phenylisoxazole 5 Boronic Acid: a Nexus of Functionality in Scientific Research

Direct Borylation Approaches to this compound

Direct borylation involves the conversion of a carbon-hydrogen bond on the isoxazole (B147169) ring directly into a carbon-boron bond, offering an atom-economical route to the desired product.

Transition metal-catalyzed C-H activation and borylation has become a powerful tool for functionalizing heteroaromatic compounds. rsc.org Iridium-based catalysts are particularly prominent in this field, often utilizing a ligand such as bipyridine or phenanthroline. nih.govmsu.eduberkeley.edu The general mechanism for these reactions typically involves an iridium(I) precursor that, in the presence of a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), forms a catalytically active iridium tris(boryl) species. This species then undergoes oxidative addition into a C-H bond of the substrate, followed by reductive elimination to yield the borylated product and regenerate the catalyst.

For isoxazoles, the regioselectivity of C-H borylation is a critical consideration. Studies on various heteroarenes have established predictive models for regioselectivity, with a primary rule being that borylation tends to occur at positions distal (far away) from ring nitrogen atoms. nih.gov This is often due to steric hindrance created by N-borylation or the electronic deactivation of adjacent C-H bonds. nih.gov Consequently, for a substrate like 3-phenylisoxazole, direct iridium-catalyzed C-H borylation is sterically and electronically biased to occur at the C-4 position rather than the C-5 position, which is adjacent to the oxygen and proximal to the nitrogen atom. Achieving direct borylation at the C-5 position via this method remains a significant challenge due to these inherent selectivity preferences.

The palladium-catalyzed Miyaura borylation offers a reliable and widely used alternative for synthesizing aryl and heteroaryl boronic esters from corresponding halides or pseudohalides. nih.govnih.gov This method is particularly suitable for producing this compound derivatives from a 5-halo-3-phenylisoxazole precursor (e.g., 5-bromo- or 5-iodo-3-phenylisoxazole). The reaction typically involves the palladium-catalyzed cross-coupling of the halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a suitable base. nih.gov

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the isoxazole-halide bond. This is followed by transmetalation with the diboron reagent and subsequent reductive elimination to afford the 5-borylated isoxazole and regenerate the active palladium(0) species. A variety of palladium catalysts and ligands can be employed to optimize this transformation. nih.gov

A significant challenge with many heterocyclic boronic acids, especially those where the boron atom is adjacent to a heteroatom, is their instability. acs.org To address this, derivatives such as N-methyliminodiacetic acid (MIDA) boronates have been developed. These air- and chromatographically-stable boronates can be synthesized using similar palladium-catalyzed conditions and serve as robust intermediates. acs.orgresearchgate.net They are designed for slow release of the corresponding boronic acid under Suzuki-Miyaura cross-coupling conditions, which prevents degradation and improves coupling efficiency. acs.org This strategy has been successfully applied to create stable 5-isoxazolyl MIDA boronates, which are otherwise difficult to access and handle as free boronic acids or pinacol esters. acs.org

Table 1: Comparison of Direct Borylation Strategies for Isoxazoles

| Method | Typical Precursor | Catalyst/Reagents | Key Feature | Regioselectivity for 3-Phenylisoxazole |

|---|---|---|---|---|

| Ir-Catalyzed C-H Borylation | 3-Phenylisoxazole | [Ir(COD)(OMe)]₂/dtbbpy, B₂pin₂ | Atom-economical C-H functionalization | Primarily C-4 borylation nih.gov |

| Pd-Catalyzed Miyaura Borylation | 5-Halo-3-phenylisoxazole | Pd(dba)₂/ligand, B₂pin₂, Base | Reliable for haloarenes | Exclusively C-5 borylation |

| MIDA Boronate Synthesis | 5-Halo-3-phenylisoxazole | Pd catalyst, MIDA boronate precursor | Produces stable boronate esters acs.orgresearchgate.net | Exclusively C-5 borylation |

Organometallic Precursor-Based Synthesis of this compound

This classical approach relies on the generation of a potent nucleophilic organometallic intermediate at the desired position, which is then trapped with an electrophilic boron source.

The synthesis of boronic acids via organometallic precursors is a foundational method in organic chemistry. mdpi.com One pathway involves the deprotonation of an acidic C-H bond using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with a trialkyl borate (B1201080), like trimethyl borate B(OMe)₃. mdpi.comnih.gov For 3-phenylisoxazole, the C-5 proton is the most acidic on the heterocyclic ring, allowing for regioselective lithiation at this position. Subsequent reaction with the borate ester forms a boronate complex, which upon acidic workup, hydrolyzes to the desired this compound. However, lithiation of some isoxazoles can be complicated by side reactions, including nucleophilic attack by the organolithium reagent leading to ring-cleavage. researchgate.net

Alternatively, a Grignard reagent can be used. This approach typically starts with a 5-halo-3-phenylisoxazole, which is reacted with magnesium metal to form the corresponding organomagnesium halide (Grignard reagent). google.comgoogle.com This intermediate is then reacted with a borate ester in a similar fashion to the lithiation route. google.com This method often provides better functional group tolerance compared to the use of highly reactive organolithium reagents. google.com

Table 2: Organometallic Precursor-Based Synthesis

| Method | Precursor | Reagents | Intermediate |

|---|---|---|---|

| Lithiation/Borylation | 3-Phenylisoxazole | 1. n-BuLi or LDA; 2. B(OR)₃; 3. H₃O⁺ | 5-Lithio-3-phenylisoxazole |

| Grignard Reagent | 5-Bromo-3-phenylisoxazole | 1. Mg; 2. B(OR)₃; 3. H₃O⁺ | 3-Phenylisoxazol-5-ylmagnesium bromide |

Alternative and Emerging Synthetic Routes to Isoxazole Boronic Acids

Research into novel synthetic methods continues to provide alternative pathways to borylated heterocycles, often with unique reactivity and selectivity profiles.

An emerging strategy for the synthesis of borylated isoxazoles is the oxyboration reaction. organic-chemistry.orgacs.org This method involves the formal addition of a B-O sigma bond across a C-C pi bond. organic-chemistry.org In a notable example, a gold-catalyzed or uncatalyzed reaction between an alkyne, a nitrile oxide (generated in situ from an oxime), and a diboron reagent can construct the borylated isoxazole ring in a single step. organic-chemistry.orgnih.govorganic-chemistry.org

This reaction is particularly powerful because it builds the functionalized heterocycle directly, rather than modifying a pre-formed ring. organic-chemistry.org However, a key aspect of this methodology is its regioselectivity. The oxyboration reaction has been shown to exclusively produce the 4-borylated isoxazole regioisomer. organic-chemistry.orgnih.gov While this does not directly yield the this compound target, it represents a significant and complementary method for accessing other valuable isoxazole boronic acid isomers that are difficult to obtain through classical C-H activation or lithiation approaches. organic-chemistry.orgacs.org The reaction conditions are often mild and tolerate functional groups that are incompatible with organometallic or other borylation techniques. nih.govnih.gov

Three-Component Coupling Reactions Involving Organoboronic Acids

Three-component reactions offer an efficient pathway to complex molecules by combining three or more reactants in a single step, which aligns with the principles of atom economy and procedural simplicity. nih.gov In the context of isoxazole synthesis, these reactions can bring together an organoboronic acid, a source for the isoxazole core, and a third component to rapidly build molecular diversity.

A notable example is the nickel-catalyzed C-N cross-coupling of organoboronic acids with 5-alkoxy/phenoxy isoxazoles. This methodology provides a route to (Z)-N-aryl β-enamino esters through N-O bond cleavage of the isoxazole ring. While this specific reaction deconstructs the isoxazole, it highlights the reactivity of isoxazoles with organoboronic acids in multicomponent settings.

Another approach involves the reaction of acid chlorides with terminal alkynes under modified Sonogashira conditions, followed by the in situ generation of nitrile oxides from hydroximinoyl chlorides. This sequence, often enhanced by microwave irradiation, leads to the formation of 3,4,5-trisubstituted isoxazoles. organic-chemistry.org This method demonstrates excellent regioselectivity and has been shown to be highly versatile. organic-chemistry.org

Furthermore, metal-free, three-component approaches for the synthesis of isoxazolines and isoxazoles have been developed. One such protocol involves the 1,3-dipolar cycloaddition of 2-methylquinoline, tert-butyl nitrite (B80452) (TBN) as a nitrogen and oxygen source, and an alkyne or alkene. rsc.org This reaction generates biheteroaryls containing both isoxazole/isoxazoline and quinoline (B57606) motifs. rsc.org

Research has also explored the switchable synthesis of isomeric isoxazoles through three-component reactions of enaminones, α-diazo esters/ketones, and tert-butyl nitrite. The choice of catalyst, either Cu(II) or Ag(I), dictates the resulting isomer, showcasing the fine control achievable in these complex transformations. researchgate.net

Multicomponent One-Pot Synthesis Strategies for Isoxazole Cores

Multicomponent one-pot syntheses are highly valued for their efficiency, reduced waste, and operational simplicity. nih.govresearchgate.net These strategies are particularly effective for constructing heterocyclic cores like isoxazoles.

A common and effective method for synthesizing isoxazole derivatives involves the one-pot reaction of aromatic aldehydes, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride. This reaction can be promoted by catalysts such as camphor (B46023) sulfonic acid in a solvent-free or green solvent system. researchgate.net The use of such catalysts can lead to short reaction times, high yields, and easy product purification without the need for chromatography. researchgate.net

Another green approach utilizes a deep eutectic solvent composed of glycerol (B35011) and potassium carbonate as a catalytic medium for the synthesis of 5-amino-isoxazole-4-carbonitriles. This method involves the multicomponent reaction of malononitrile, hydroxylamine, and various aryl aldehydes at room temperature, offering an environmentally friendly and economical procedure. nih.gov

The versatility of multicomponent reactions is further demonstrated by the synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloid derivatives. These complex structures can be assembled in a one-pot process under metal-free conditions, for instance, through the intramolecular cycloaddition of propargyl-substituted methyl azaarenes. mdpi.com

The following table summarizes various one-pot multicomponent reactions for the synthesis of isoxazole derivatives:

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aromatic aldehydes, ethyl acetoacetate, hydroxylamine hydrochloride | Camphor sulfonic acid | Isoxazole derivatives | researchgate.net |

| Malononitrile, hydroxylamine, aryl aldehydes | Glycerol/K2CO3 | 5-amino-isoxazole-4-carbonitriles | nih.gov |

| Acid chlorides, terminal alkynes, hydroximinoyl chlorides | Microwave irradiation | 3,4,5-substituted isoxazoles | organic-chemistry.org |

| Enaminones, α-diazo esters/ketones, tert-butyl nitrite | Cu(II) or Ag(I) salt | Isomeric isoxazoles | researchgate.net |

Considerations in Scalable Synthesis and Green Chemistry Principles for Boronic Acid Production

The scalable synthesis of boronic acids and their derivatives is crucial for their application in industrial processes. Green chemistry principles are increasingly being integrated into these synthetic routes to minimize environmental impact and enhance safety and efficiency.

One of the foundational methods for synthesizing arylboronic acids involves the electrophilic trapping of arylmetal intermediates, such as Grignard reagents or organolithium compounds, with borate esters. mdpi.com While effective, these methods often require low temperatures and can generate significant waste. Modern protocols focus on improving these aspects. For instance, the use of continuous flow setups for organolithium chemistry allows for the multigram scale synthesis of various compounds with short reaction times. organic-chemistry.org

Miyaura borylation, which involves the cross-coupling of bis(pinacolato)diboron with aryl halides, is a well-established and milder alternative for producing boronic esters. mdpi.com This method tolerates a wide range of functional groups and avoids the use of highly reactive organometallic bases. mdpi.com Catalytic systems for borylation are also evolving. For example, cerium oxide nanorods have been shown to catalyze the borylation of aryl iodides with B2pin2, and the catalyst can be reused multiple times. organic-chemistry.org

From a green chemistry perspective, the use of less toxic and more environmentally benign reagents is paramount. nih.gov Boronic acids themselves are often considered "green" compounds due to their low toxicity and degradation to boric acid in the environment. nih.gov The development of synthetic protocols that utilize water or other green solvents, minimize the use of hazardous reagents, and operate at ambient temperatures are key areas of focus. rsc.org An example is the ipso-hydroxylation of arylboronic acids to phenols using aqueous hydrogen peroxide in ethanol, a process that is scalable and can be performed in minutes at room temperature. rsc.org

The following table outlines key considerations in the scalable and green synthesis of boronic acids:

| Consideration | Approach/Method | Advantages | Reference |

| Scalability | Continuous flow chemistry | High throughput, short reaction times | organic-chemistry.org |

| Safety | Miyaura borylation | Milder conditions, avoids highly reactive organometallics | mdpi.com |

| Atom Economy | Multicomponent reactions | Reduces waste by incorporating multiple reactants into the final product | nih.gov |

| Catalysis | Reusable catalysts (e.g., CeO2 nanorods) | Reduces catalyst waste and cost | organic-chemistry.org |

| Solvent Choice | Use of water or green solvents (e.g., ethanol) | Reduces environmental impact and toxicity | rsc.org |

| Reagent Choice | Use of less hazardous reagents (e.g., H2O2) | Improves safety profile of the synthesis | rsc.org |

Applications of 3 Phenylisoxazole 5 Boronic Acid in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Isoxazole-Containing Therapeutics

The isoxazole (B147169) ring is a popular scaffold in medicinal chemistry due to its favorable chemical properties and its ability to participate in various biological interactions. nih.gov When functionalized with a boronic acid group, as in 3-Phenylisoxazole-5-boronic acid, the resulting molecule gains the capacity for covalent interactions with biological targets, significantly enhancing its potential in therapeutic design.

Fragment-based drug discovery (FBDD) is a powerful strategy that identifies low-molecular-weight fragments that bind weakly to a biological target. These fragments are then optimized and grown into more potent lead compounds. The isoxazole scaffold is particularly useful in FBDD due to its relative simplicity and synthetic tractability. nih.gov

The 3,5-dimethylisoxazole (B1293586) moiety, a close relative of the phenylisoxazole structure, has been successfully employed as an effective mimic of acetylated lysine (B10760008) (KAc). acs.orgnih.gov This mimicry allows it to bind to bromodomains, which are protein modules that recognize KAc residues on histones and other proteins, making isoxazoles a key component in the development of epigenetic drugs. acs.orgnih.govnih.gov While direct studies on this compound in FBDD are not extensively documented, the isoxazole core serves as a validated starting point. The addition of the boronic acid group provides a reactive "warhead" that can be used to achieve covalent binding, a desirable feature for enhancing potency and duration of action once an initial fragment hit is identified.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. For isoxazole-containing compounds, SAR studies have provided deep insights into their therapeutic potential.

In the context of BET bromodomain inhibitors, SAR studies on 3,5-dimethylisoxazole derivatives have demonstrated that modifications to the groups attached to the isoxazole ring are critical for high-affinity binding. acs.orgnih.gov For instance, the fusion of a benzimidazole (B57391) ring system to a phenylisoxazole core was shown to improve both potency for the BRD4 bromodomain and selectivity over other related bromodomains like CBP. nih.gov

Similarly, SAR studies on boronic acid derivatives as proteasome inhibitors have shown that variations in the N-terminal acyl moiety and the P2 position significantly impact inhibitory activity. nih.gov For a series of tyropeptin-based boronic acid derivatives, specific substitutions like a 3-phenoxyphenylacetamide or a 3-fluoro picolinamide (B142947) resulted in the most potent inhibition of the proteasome's chymotryptic activity and the highest cytotoxicity, respectively. nih.gov These findings underscore the importance of systematic structural modifications to both the isoxazole scaffold and the boronic acid functional group to fine-tune the biological activity of derivatives of this compound.

Enzyme Inhibition Mechanisms Involving Boronic Acids

The boronic acid group is a key "warhead" in a class of inhibitors known for their unique mechanism of action. nih.govrsc.org Unlike non-covalent inhibitors, boronic acids can form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, often mimicking the transition state of the enzymatic reaction. nih.govnih.gov

Boronic acids exhibit a strong propensity to interact with amino acid residues that can donate a pair of electrons, such as serine, threonine, and lysine. nih.govnih.govnih.gov The boron atom in its trigonal planar sp2 hybridized state acts as a Lewis acid, readily accepting electrons from the nucleophilic hydroxyl group of a serine or threonine residue. rsc.org This interaction results in the formation of a stable, tetrahedral boronate adduct, which is a reversible covalent bond. rsc.orgnih.gov This mechanism is central to the inhibition of serine proteases and serine β-lactamases, where the boronic acid inhibitor acts as a transition-state analogue, effectively blocking the enzyme's catalytic activity. nih.govnih.govacs.org

The interaction with lysine residues follows a different but equally effective pathway. Boronic acids functionalized with a carbonyl group can react with the primary amine of a lysine side chain to form an imine, which is then stabilized by the formation of a dative N-B bond, creating a stable iminoboronate complex. rsc.orgnih.govchemrxiv.org This strategy has been successfully used to target the catalytic lysine in enzymes like penicillin-binding protein 1b (PBP1b) and BCR-ABL kinase. nih.govchemrxiv.org

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, is a major global health crisis. nih.govcofc.edu Boronic acids have emerged as a highly promising class of β-lactamase inhibitors (BLIs). nih.govmdpi.comacs.org They function as transition-state analogue inhibitors, where the boron atom is attacked by the catalytic serine residue (in serine-β-lactamases) to form a covalent adduct that mimics the high-energy tetrahedral intermediate of β-lactam hydrolysis. mdpi.comunimore.it This effectively and reversibly inactivates the enzyme. Boronic acid transition state inhibitors (BATSIs) have shown potent activity against a broad spectrum of serine β-lactamases, including problematic carbapenemases like KPC-2. nih.govmdpi.comasm.org

Beyond β-lactamases, the boronic acid warhead is effective against other hydrolases. For example, a range of phenyl-, heteroaryl-, and alkylboronic acids have been identified as potent and selective inhibitors of fatty acid amide hydrolase (FAAH), with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

| Boronic Acid Inhibitor | Target Enzyme | Inhibition Constant (Ki) / IC50 |

| Benzo[b]thiophene-2-boronic acid | E. coli AmpC β-lactamase | 27 nM (Ki) acs.org |

| Phenylboronic acid with para-nonyl | Fatty Acid Amide Hydrolase (FAAH) | 9.1 nM (IC50) nih.gov |

| Triazole inhibitor 10a (boronic acid-based) | AmpC β-lactamase | 140 nM (Ki) mdpi.com |

| m-aminophenylboronic acid | E. coli AmpC β-lactamase | Micromolar range acs.org |

This table presents a selection of boronic acid inhibitors and their reported potencies against specific hydrolase enzymes.

Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a critical role in regulating gene transcription. wikipedia.orgnih.gov They recognize and bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene loci. nih.govfrontiersin.org The dysregulation of BET proteins is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. wikipedia.orgfrontiersin.org

The isoxazole scaffold has proven to be a cornerstone in the design of BET inhibitors. acs.orgnih.gov Specifically, the 3,5-dimethylisoxazole moiety acts as a structural mimic of acetylated lysine, allowing it to fit into the hydrophobic binding pocket of BET bromodomains and competitively block the interaction with native acetylated histones. acs.orgnih.govnih.gov This disruption of chromatin binding leads to the downregulation of key oncogenes like MYC. researchgate.net Structure-guided optimization of these isoxazole derivatives has led to the development of potent and selective BET inhibitors. acs.orgnih.gov While the primary mechanism of action for these isoxazole-based BET inhibitors is competitive binding, the incorporation of a boronic acid group onto the scaffold, as in this compound, could offer possibilities for developing inhibitors with alternative or dual mechanisms of action, though this remains an area for further exploration.

| Isoxazole-Based BET Inhibitor | Target Bromodomain | Potency (IC50) |

| Compound 3 (3,5-dimethylisoxazole derivative) | BRD4(1) | 4.8 µM acs.orgnih.gov |

| Compound 9 (optimized 3,5-dimethylisoxazole) | BRD4(1) | 616 nM (cellular cytotoxicity) acs.orgnih.gov |

| CPI-267232 (isoxazoloazepine) | BRD4(1) | 126 nM (biochemical) researchgate.net |

| Compound 28a (isoxazolyl-benzimidazole) | BRD4(1) | 180 nM nih.gov |

This table showcases the potency of various isoxazole-containing compounds as inhibitors of the BET protein BRD4.

Antimicrobial and Anti-inflammatory Activities of Isoxazole Boronic Acids

The isoxazole nucleus is a key pharmacophore in a variety of compounds demonstrating significant biological activities, including antimicrobial and anti-inflammatory effects. bohrium.comnih.govresearchgate.net The incorporation of a boronic acid group can further enhance or modulate these activities, offering a dual-pronged approach to designing new therapeutic agents.

Antimicrobial Activities:

Isoxazole and its derivatives have been extensively studied for their action against a broad spectrum of microbes, including bacteria and fungi. researchgate.netresearchgate.netresearchgate.net The antimicrobial potential often stems from the ability of the isoxazole ring system to interact with various biological targets within microbial cells. researchgate.net

The boronic acid moiety itself is a powerful tool in developing antimicrobial agents. Boron-containing compounds, particularly boronic acids, are known to act as potent inhibitors of bacterial enzymes, most notably serine β-lactamases. nih.govnews-medical.net These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. By forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site, boronic acid-based inhibitors can deactivate the resistance mechanism, potentially restoring the efficacy of existing antibiotics. nih.govnih.gov For instance, certain α-triazolylboronic acids have demonstrated excellent inhibition of Klebsiella pneumoniae carbapenemase (KPC-2), and some boronic acid compounds have shown potent antibacterial properties against P. aeruginosa by targeting penicillin-binding proteins (PBPs). news-medical.netnih.gov

Furthermore, materials functionalized with phenylboronic acid can target the lipopolysaccharide (LPS) layer present on the outer membrane of Gram-negative bacteria, which contains cis-diol structures that can covalently bind with the boronic acid group. nih.gov This targeting capability can enhance the localization of the antimicrobial agent at the bacterial surface. nih.gov

Anti-inflammatory Activities:

Inflammation is a complex biological response, and isoxazole derivatives have shown promise as anti-inflammatory agents. researchgate.netscholarsresearchlibrary.com Their mechanisms often involve the inhibition of key inflammatory mediators and pathways. For example, some 3,5-disubstituted isoxazole derivatives have been found to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov One study identified 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole as a significant inhibitor of LOX and COX-2. nih.gov Another derivative, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC), was shown to decrease the release of inflammatory cytokines like TNF-α and IL-6 from macrophages and inhibit the NF-κB and MAPK pathways. plos.orgnih.gov

The table below summarizes the reported anti-inflammatory activity of various isoxazole derivatives.

| Compound | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b) | Lipoxygenase (LOX) and Cyclooxygenase-2 (COX-2) Inhibition | Inhibited tumor growth and peritoneal angiogenesis in a mouse model. | nih.gov |

| 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) | Inhibition of TNF-α, IL-6, COX-2, NF-κB, and MAPK pathways | Reduced inflammatory cytokine release and inhibited neutrophil migration in mice. | plos.orgnih.gov |

| Ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate (MZO-2) | Suppression of PHA-induced PBMC proliferation | Potent inhibition of carrageenan-induced paw inflammation in mice. | nih.gov |

| Various Isoxazole-mercaptobenzimidazole hybrids | Inhibition of carrageenan-induced rat paw edema | Demonstrated significant anti-inflammatory activity. | researchgate.net |

Boronic Acid Prodrug Strategies and Drug Delivery Systems

The boronic acid group offers unique chemical properties that make it highly suitable for designing advanced prodrugs and drug delivery systems. nih.gov These systems are often designed to release a therapeutic agent in response to specific physiological or pathological stimuli, thereby increasing efficacy and reducing systemic toxicity. nih.govbohrium.com

Prodrug Strategies:

A key strategy involves using the boronic acid or its ester form as a "promoiety" that masks a functional group on a drug molecule, rendering it inactive. nih.gov This prodrug can then be activated at a target site characterized by elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are often found in the tumor microenvironment. nih.govbohrium.com

The activation mechanism involves the oxidation of the carbon-boron bond by H₂O₂, followed by rapid hydrolysis. nih.gov This reaction cleaves the promoiety and releases the active drug (e.g., a phenol-containing molecule) and a generally innocuous boric acid/ester by-product. nih.gov This ROS-responsive approach has been explored for various anticancer drugs to enhance their tumor selectivity. bohrium.comresearchgate.net

Drug Delivery Systems:

Boronic acids are integral to the development of stimuli-responsive nanomaterials for targeted drug delivery. nih.gov These systems can be engineered to respond to various triggers, including pH, ROS, and specific biomolecules like glucose or sialic acid. nih.gov

One common approach involves the creation of nanoparticles that utilize the dynamic nature of the boronic ester bond. nih.govmdpi.com For example, amphiphilic block copolymers can be formed by linking a hydrophilic polymer with a hydrophobic polymer through a phenylboronic ester linkage. These copolymers can self-assemble into nanoparticles encapsulating a drug. nih.gov In the acidic microenvironment of a tumor (lower pH), the boronic ester bond can be hydrolyzed, leading to the disassembly of the nanoparticle and the triggered release of its drug payload. nih.govmdpi.com This pH-responsive behavior allows for targeted drug release specifically at the disease site, improving therapeutic outcomes while minimizing side effects. nih.gov

The table below details examples of boronic acid-based strategies in development.

| Strategy Type | Trigger | Mechanism | Application | Reference |

|---|---|---|---|---|

| Arylboronic acid/ester prodrug | Reactive Oxygen Species (H₂O₂) | Oxidation of the B-C bond leads to hydrolysis and release of a phenol-containing drug. | Targeted cancer chemotherapy. | nih.govbohrium.com |

| pH-Responsive Nanoparticles | Acidic pH | Hydrolysis of boronic ester crosslinks or linkages causes nanoparticle disassembly and drug release. | Targeted drug delivery to acidic tumor microenvironments. | nih.govmdpi.com |

| Bacteria Targeting Carrier | cis-diols on bacterial surface | Covalent coupling between the boronic acid group and lipopolysaccharides on Gram-negative bacteria. | Targeted delivery of antimicrobial agents like nitric oxide. | nih.gov |

| β-lactamase Inhibitors | Enzyme-catalyzed reaction | Reversible, covalent binding to the catalytic serine of β-lactamase enzymes. | Combating bacterial resistance. | nih.govnih.gov |

Advanced Applications and Emerging Research Directions

Role in Materials Science: Polymers, Nanomaterials, and Supramolecular Assemblies

The unique structure of 3-Phenylisoxazole-5-boronic acid, which combines a phenylisoxazole core with a reactive boronic acid group, makes it a valuable component in the synthesis of advanced materials. chemimpex.com Its pinacol (B44631) ester derivative is particularly noted for its application in creating polymers and nanomaterials with enhanced properties. chemimpex.com

Phenylboronic acid (PBA)-based polymers are a significant area of research, valued for their stimuli-responsive nature. researchgate.net The boronic acid moiety can form reversible covalent bonds with diols, which are molecules containing two hydroxyl groups. This interaction is fundamental to the design of "smart" materials that can respond to changes in their environment, such as pH or the presence of specific biomolecules like glucose.

In the realm of nanomaterials, phenylboronic acid-decorated polymers have been extensively explored for biomedical applications. researchgate.net These nanomaterials can be designed to recognize and bind to molecules like sialic acid, which is often overexpressed on the surface of cancer cells. researchgate.net This targeting ability opens avenues for the development of advanced drug delivery systems. Although research often focuses on the broader class of PBA-polymers, the inclusion of the 3-phenylisoxazole (B85705) group offers a way to fine-tune the electronic and steric properties of the resulting material, potentially influencing its binding affinity and stability.

Supramolecular assemblies also represent a key application for boronic acids. researchgate.net These complex, well-organized structures are formed through non-covalent interactions, such as hydrogen bonding. The –B(OH)₂ group of an arylboronic acid can act as a hydrogen bond donor, facilitating the self-assembly of intricate molecular networks. researchgate.netnih.gov The specific geometry and electronic nature of the 3-phenylisoxazole backbone would play a crucial role in directing the formation and determining the properties of such supramolecular structures.

Table 1: Applications of Phenylboronic Acid Moieties in Materials Science

| Application Area | Principle of Function | Potential Role of this compound |

| Smart Polymers | Reversible covalent bonding with diols, leading to pH or glucose-responsive materials. | Incorporation of the isoxazole (B147169) ring can modify the polymer's electronic properties and responsiveness. |

| Targeted Nanomaterials | Recognition of diol-containing biomolecules (e.g., sialic acid on cancer cells) for targeted drug delivery. researchgate.net | The phenylisoxazole group can influence binding specificity and carrier stability. researchgate.net |

| Supramolecular Assemblies | Self-assembly through hydrogen bonding involving the boronic acid group. researchgate.net | The rigid, planar structure of the isoxazole can direct the formation of specific, ordered architectures. nih.gov |

Development of Fluorescent Probes and Biosensors Incorporating Boronic Acids

Boronic acids are integral to the design of fluorescent probes and biosensors, particularly for the detection of carbohydrates and other diol-containing compounds. rsc.orgnih.gov The underlying mechanism often involves the interaction between the boronic acid group and the target molecule, which modulates the fluorescence properties of an attached fluorophore. nih.gov this compound pinacol ester is specifically identified as a compound used in the development of fluorescent probes for biological imaging. chemimpex.com

The general principle for many boronic acid-based sensors involves a process like Photoinduced Electron Transfer (PET). In the "off" state, the lone pair of electrons on the nitrogen atom of the fluorophore can quench the fluorescence. When the boronic acid binds to a diol, the boron atom becomes more electron-rich, which can inhibit the PET process and "turn on" the fluorescence. The change in fluorescence provides a detectable signal for the presence of the target analyte. rsc.org

The development of sensors for biologically relevant molecules is a major focus. Boronic acid-based materials have been successfully used as synthetic receptors for the specific recognition and detection of species such as ribonucleic acids, glycans, and even whole bacteria by targeting diol groups on their cell walls. mdpi.comnih.gov While many studies use simpler phenylboronic acids, the this compound structure offers a unique scaffold that could be conjugated to different fluorophores to create novel sensors with tailored properties. The isoxazole ring itself may participate in the electronic system of the probe, influencing its photophysical characteristics.

Table 2: Mechanisms of Boronic Acid-Based Fluorescent Sensors

| Mechanism | Description | Relevance to this compound |

| Photoinduced Electron Transfer (PET) | Binding of a diol to the boronic acid alters its electronic properties, modulating the quenching of a nearby fluorophore. rsc.org | The isoxazole moiety can be part of the conjugated system that connects the boronic acid to the fluorophore. |

| Intramolecular Charge Transfer (ICT) | Diol binding changes the electron-donating or -withdrawing nature of the boronic acid group, altering the ICT character and emission wavelength of the probe. | The electronic character of the phenylisoxazole ring would influence the overall ICT process. |

| Analyte Displacement | A fluorescent dye is pre-complexed with the boronic acid. The target analyte displaces the dye, causing a change in the fluorescence signal. mdpi.com | This compound could serve as the binding site in such displacement assays. |

Computational Chemistry and Molecular Modeling Studies of this compound Systems

Computational chemistry provides powerful tools for understanding the structure, reactivity, and electronic properties of molecules, avoiding the need for extensive empirical experimentation. While specific computational studies focusing solely on this compound are not prevalent in the literature, research on related phenylisoxazole and boronic acid systems offers significant insight.

Density Functional Theory (DFT) is a common method used to investigate such molecules. For instance, computational studies on phenylisoxazole semicarbazone derivatives, which share the core phenylisoxazole structure, have been used to determine the most stable conformations, analyze frontier molecular orbitals (HOMO-LUMO), and map the molecular electrostatic potential (MEP). nih.gov These calculations help predict regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

Similarly, extensive computational analyses have been performed on boronic acids to understand their stability and reactivity. nih.govnih.gov These studies have revealed how factors like electron density on the boron atom affect its resistance to oxidation. nih.govnih.gov For this compound, computational modeling could predict:

Geometric Parameters: Bond lengths and angles, and the dihedral angle between the phenyl and isoxazole rings.

Electronic Properties: The HOMO-LUMO energy gap, which relates to the molecule's reactivity and spectral properties.

Reactivity Indices: Predicting how the molecule will interact with other reagents, including diols or reactive oxygen species.

Interaction Energies: Modeling the binding affinity with target molecules for sensor applications.

By applying these established computational methods, researchers can gain a detailed understanding of the this compound system and guide the design of new materials and molecules with desired properties.

Dynamic Covalent Chemistry and Click Reactions with Boronic Acids

Dynamic covalent chemistry (DCvC) utilizes reversible chemical reactions to create molecular systems that can adapt their structure in response to external stimuli. rsc.org The reaction between boronic acids and diols to form boronate esters is a prime example of a dynamic covalent bond, as its formation and cleavage are often reversible with changes in pH. rsc.orgnih.gov This chemistry is the foundation for self-healing materials, responsive drug delivery systems, and dynamic combinatorial libraries.

Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most well-known click reaction. nih.gov Boronic acids are increasingly being incorporated into molecules designed for click reactions, allowing for the straightforward synthesis of complex functional materials and bioconjugates. nih.gov For example, a molecule containing a boronic acid and an azide (B81097) or alkyne group can be readily "clicked" onto another molecule, bringing the unique properties of the boronic acid into the final structure.

This compound is a suitable candidate for these applications. Its boronic acid group can participate in dynamic covalent chemistry, while the phenylisoxazole scaffold can be functionalized with other groups (like azides or alkynes) to engage in click reactions. This dual functionality allows for the creation of highly complex and functional architectures.

Challenges and Future Perspectives in Boronic Acid Research

Despite their versatility, the application of boronic acids is not without its challenges. Addressing these issues is a key focus of current research, aiming to broaden the utility of compounds like this compound.

Copper-Mediated Boronic Acid Degradation in Click Chemistry

A significant issue when using boronic acids in the popular CuAAC click reaction is the degradation of the boronic acid moiety. nih.gov The Cu(I) catalyst, essential for the cycloaddition, can also promote an unwanted side reaction where the carbon-boron bond is cleaved. nih.gov This degradation reduces the yield of the desired product and complicates purification. Research is focused on developing protective strategies or finding alternative catalytic systems that are more compatible with the boronic acid group. Understanding the specific susceptibility of the C-B bond in this compound to copper-mediated degradation would be crucial for its effective use in CuAAC reactions.

Stability and Reactivity under Physiological Conditions

For many biomedical applications, the stability of boronic acids under physiological conditions (neutral pH, presence of reactive oxygen species) is a major concern. nih.govnih.gov Boronic acids are susceptible to oxidative deboronation, where the C-B bond is cleaved by reactive oxygen species, converting the boronic acid into an alcohol. nih.gov This can limit their effectiveness in biological environments.

Significant research efforts are underway to improve the oxidative stability of boronic acids. One successful strategy involves designing molecules where an intramolecular ligand can coordinate with the boron atom, reducing its susceptibility to oxidation. nih.govnih.gov The isoxazole ring in this compound contains a nitrogen atom that could potentially influence the electronic environment of the boronic acid group, affecting its stability. Future research will likely involve detailed experimental and computational studies to quantify the stability of this specific compound and develop strategies to enhance its performance in biological contexts.

Q & A

Q. What are the common synthetic routes for preparing 3-Phenylisoxazole-5-boronic acid, and what are the critical purification considerations?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized isoxazole intermediates. For Suzuki reactions, palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., Na₂CO₃) are preferred to avoid decomposition of the boronic acid moiety . Purification challenges arise due to boronic acid hydration and dimerization; methods include chromatography under inert atmospheres or recrystallization using aprotic solvents (e.g., THF/hexane mixtures) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹¹B NMR : Identifies boronic acid speciation (e.g., free acid vs. boroxine) in deuterated DMSO or THF .

- FT-IR : Confirms B–O and B–C stretching vibrations (1350–1250 cm⁻¹ and 660–590 cm⁻¹, respectively) .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

- X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can this compound be utilized in designing glucose-responsive hydrogels?

- Methodological Answer : The boronic acid group reversibly binds diols (e.g., glucose), enabling dynamic cross-linking. To optimize glucose sensitivity:

- Copolymerize with acrylamide derivatives to enhance aqueous stability .

- Adjust pH to ~7.4 to balance boronate ester formation and dissociation kinetics .

- Monitor viscoelastic properties via rheometry to quantify glucose-dependent gel-sol transitions .

Q. What strategies mitigate competing side reactions when using this compound in Suzuki-Miyaura couplings?

- Methodological Answer :

- Protection of Boronic Acid : Use pinacol esters to prevent protodeboronation; cleave post-coupling with mild acids (e.g., HCl in THF) .

- Catalyst Optimization : Employ PdCl₂(dppf) with chelating ligands to suppress homo-coupling .

- Reaction Monitoring : Track boronic acid consumption via TLC (UV-active spots) or in situ ¹H NMR .

Q. How does the isoxazole ring influence the binding affinity of boronic acid derivatives in protein interaction studies?

- Methodological Answer : The isoxazole’s nitrogen and oxygen atoms participate in hydrogen bonding with protein residues. To assess binding:

- Perform SPR (Surface Plasmon Resonance) with immobilized target proteins to measure association/dissociation rates .

- Compare with control compounds lacking the isoxazole moiety to isolate its contribution .

- Use MD simulations to model interactions with binding pockets (e.g., in kinases or proteases) .

Q. How should researchers address discrepancies in reported catalytic efficiencies of boronic acid-containing polymers?

- Methodological Answer :

- Standardize Characterization : Ensure consistent measurement of Lewis acidity via ¹¹B NMR or fluorescence quenching assays .

- Control Solvent Effects : Test polymers in anhydrous vs. hydrated conditions to account for boronate equilibria .

- Cross-Validate Data : Compare catalytic performance across multiple substrates (e.g., saccharides vs. diols) .

Q. What factors should be optimized in RAFT polymerization when incorporating this compound into block copolymers?

- Methodological Answer :

- Chain Transfer Agent (CTA) Design : Use boronic acid-functionalized CTAs (e.g., 4-cyanopentanoic acid dithiobenzoate derivatives) for controlled polymerization .

- Monomer Compatibility : Prioritize acrylamides over styrenics to minimize chain transfer side reactions .

- Post-Polymerization Modification : Hydrolyze pinacol-protected boronate esters under acidic conditions to regenerate boronic acid .

Data Analysis & Experimental Design

Q. Can this compound serve as a bifunctional linker in dynamic covalent materials?

- Methodological Answer : Yes, its dual reactivity (boronic acid for diols, isoxazole for click chemistry) enables orthogonal cross-linking:

- Combine with thiol-ene systems for photo-responsive networks .

- Quantify bond exchange kinetics using stress-relaxation assays .

Q. What computational approaches predict the Lewis acidity of this compound in aqueous environments?

- Methodological Answer :

Q. How does the phenyl substitution pattern affect the stability of this compound under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.